7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Physicochemical profiling Drug-likeness Lead optimization

7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine (CAS 1177309-38-4) is a synthetic small-molecule member of the N-substituted 2-aminobenzothiazole class, bearing a 7-chloro substituent on the benzothiazole core, a 4-methyl group, and an N-(2-furylmethyl) side chain. The molecule has a molecular formula of C13H11ClN2OS and a molecular weight of 278.76 g/mol, with a standard purity specification of 95% from commercial suppliers.

Molecular Formula C13H11ClN2OS
Molecular Weight 278.76 g/mol
CAS No. 1177309-38-4
Cat. No. B1420029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
CAS1177309-38-4
Molecular FormulaC13H11ClN2OS
Molecular Weight278.76 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CO3
InChIInChI=1S/C13H11ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,15,16)
InChIKeyXGUWPAUQQYDUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine (CAS 1177309-38-4): Procurement-Ready Physicochemical and Structural Baseline for Screening Library Selection


7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine (CAS 1177309-38-4) is a synthetic small-molecule member of the N-substituted 2-aminobenzothiazole class, bearing a 7-chloro substituent on the benzothiazole core, a 4-methyl group, and an N-(2-furylmethyl) side chain . The molecule has a molecular formula of C13H11ClN2OS and a molecular weight of 278.76 g/mol, with a standard purity specification of 95% from commercial suppliers . As a benzothiazole derivative, it belongs to a privileged scaffold class extensively investigated for kinase inhibition, antimicrobial activity, and photosynthetic electron transport (PET) inhibition, with structural modifications at the 7-position recognized in patent literature as relevant for antibacterial target engagement [1][2].

Why Generic Substitution Fails: Positional Isomerism and Substituent-Dependent Activity in the 2-Aminobenzothiazole Class Demand Compound-Specific Validation for 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine


Within the N-substituted 2-aminobenzothiazole series, even minor structural variations produce large differences in biological activity that preclude generic interchange. The 2012 structure-activity relationship (SAR) study by Fajkusova et al. demonstrated that PET inhibition IC50 values across twelve N-substituted 2-aminobenzothiazoles spanned over three orders of magnitude (from 1.11 μmol/L to 1722 μmol/L), driven solely by modifications to the N-substituent [1]. Critically, the position of chlorine substitution on the benzothiazole ring is documented to alter antibacterial potency: patent literature explicitly distinguishes 7-substituted benzothiazoles as a pharmacologically validated subclass for bacterial gyrase inhibition, whereas 6-chloro positional isomers (e.g., CAS 1177346-53-0) may exhibit divergent target engagement profiles [2]. The furylmethyl group further contributes unique hydrogen-bonding and π-stacking potential versus simple alkyl or benzyl N-substituents, making biological activity data from non-furylmethyl analogs non-transferable [1].

Quantitative Differential Evidence for 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine: Physicochemical, Purity, and Structural Comparisons with Closest Analogs


Physicochemical Property Differentiation: Computed Descriptors of 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine vs. 4-Methoxy Analog (CAS 1105189-55-6)

The target compound (4-methyl) and its 4-methoxy analog (CAS 1105189-55-6) differ in key computed physicochemical parameters relevant to permeability, solubility, and target binding. The target compound has a lower molecular weight (278.76 vs. 294.76 g/mol), one fewer hydrogen bond acceptor (4 vs. 5), and a lower computed XLogP3-AA (estimated ~3.5 vs. 3.9 for the methoxy analog), consistent with reduced polarity and potentially improved membrane permeability [1]. These differences can materially affect passive diffusion, CYP450 susceptibility, and aqueous solubility in assay conditions, making the two compounds non-interchangeable in screening campaigns without independent validation.

Physicochemical profiling Drug-likeness Lead optimization

Purity Specification Comparison: Target Compound (95%) vs. 6-Chloro Positional Isomer (98%) from Common Commercial Sources

Commercially, the target compound (7-chloro isomer, CAS 1177309-38-4) is supplied at a standard purity of 95% (Bidepharm; Leyan catalog #1350782), while its 6-chloro positional isomer (CAS 1177346-53-0) is available at 98% purity (Leyan catalog #1351287) . The 3% purity differential translates to a minimum 3% higher level of unspecified impurities in the target compound batch, which may include synthetic byproducts, residual solvents, or structurally related contaminants. For dose-response assays (especially IC50 determinations below 10 μM), this impurity burden can introduce systematic error if the impurities possess independent biological activity or act as pan-assay interference compounds (PAINS).

Chemical procurement Quality control Screening library specification

Class-Level Evidence: N-Substituted 2-Aminobenzothiazole PET Inhibition SAR Demonstrates >1000-Fold Activity Range, Validating the Non-Transferability of Biological Data Across Analogs

In the Fajkusova et al. (2012) systematic SAR study of twelve N-substituted 2-aminobenzothiazoles, PET inhibition IC50 values in spinach chloroplasts ranged from 1.11 μmol/L (compound 3k, 2-phenylacetylaminobenzothiazole) to 1722 μmol/L (compound 3a, unsubstituted 2-aminobenzothiazole), representing a >1500-fold activity differential [1]. The standard DCMU exhibited an IC50 of 1.9 μmol/L. Critically, the target compound's specific N-(2-furylmethyl) substituent is absent from this data set, but the extraordinary sensitivity of PET inhibition to N-substituent identity (alkyl, acyl, benzyl, phenylacetyl) demonstrates that even structurally conservative modifications produce order-of-magnitude potency shifts. This SAR volatility establishes that any biological activity claims from non-furylmethyl analogs are not predictive of the target compound's behavior.

Photosynthetic electron transport Herbicide discovery Structure-activity relationship

Class-Level Evidence: 7-Substituted Benzothiazoles Are Pharmacologically Validated for Antibacterial Target Engagement, Distinguishing the 7-Chloro Substitution Pattern from Other Positional Isomers

Patent US 20100305067 A1 ('Antibacterial Condensed Thiazoles') explicitly states that 'the benzothiazoles and thiazolopyridines of that application have a substituent in the 7-position, and antibacterial activity is demonstrated for those 7-substituted compounds' [1]. This establishes the 7-position as a pharmacologically privileged substitution site on the benzothiazole scaffold for antibacterial target engagement (bacterial type II topoisomerases DNA gyrase and topoisomerase IV). While the specific 7-chloro-N-(2-furylmethyl) derivative has not been tested in this patent, the class-level validation of 7-substitution provides a mechanistic rationale for prioritizing the 7-chloro isomer (CAS 1177309-38-4) over the 6-chloro positional isomer (CAS 1177346-53-0) in antibacterial screening cascades. The 6-chloro isomer lacks this patent-supported target engagement precedent.

Antibacterial drug discovery DNA gyrase inhibition Benzothiazole patent landscape

Class-Level Evidence: 2-Aminobenzothiazole Scaffold Demonstrates Sub-Nanomolar Kinase Inhibition, Providing a Quantitative Benchmark for Prioritizing This Chemotype in Kinase Screening Panels

The 2-aminobenzothiazole scaffold class has produced kinase inhibitors with exceptional potency. A comprehensive 2023 review documents that 2-aminobenzothiazole derivative 3 achieved an IC50 of 1.4 nM against CSF1R kinase with an acceptable selectivity profile across a 468-kinase panel and demonstrated suitable in vivo pharmacokinetic profiles across species with good oral bioavailability [1]. This sub-nanomolar potency benchmark, while not from the target compound itself, establishes a quantitative aspirational ceiling for the 2-aminobenzothiazole chemotype in kinase drug discovery. The target compound's unique combination of 7-chloro, 4-methyl, and N-(2-furylmethyl) substituents represents an unexplored region of this validated scaffold space, providing a rationale for its inclusion in kinase-focused screening libraries where novel intellectual property positions are sought.

Kinase inhibitor discovery CSF1R inhibition Anticancer drug design

Procurement-Driven Application Scenarios for 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine: Where the Evidence Supports Prioritization


Antibacterial Screening Cascades Targeting DNA Gyrase/Topoisomerase IV

The 7-chloro substitution pattern aligns with patent-validated antibacterial pharmacophore models for bacterial type II topoisomerase inhibition [1]. Procurement of the target compound (CAS 1177309-38-4) rather than the 6-chloro positional isomer (CAS 1177346-53-0) is indicated for gyrase/topoisomerase IV-focused screening, as the 7-position substitution has explicit target engagement precedent in the patent literature [1]. Users should note the 95% commercial purity specification and consider post-purchase QC by LC-MS prior to dose-response assays .

Kinase Selectivity Profiling and Novel IP Generation

The 2-aminobenzothiazole scaffold has demonstrated sub-nanomolar kinase inhibition (CSF1R IC50 = 1.4 nM) with broad kinome selectivity [2]. The target compound's unique 7-chloro/4-methyl/N-(2-furylmethyl) substitution pattern occupies unexplored chemical space within this validated scaffold, making it suitable for kinase panel screening aimed at identifying novel inhibitor chemotypes with distinct selectivity fingerprints and patentable composition of matter. Its lower molecular weight (278.76 vs. 294.76 for the 4-methoxy analog) and reduced hydrogen bond acceptor count (4 vs. 5) offer superior predicted permeability for cell-based kinase assays .

Herbicide Discovery: Photosynthetic Electron Transport (PET) Inhibition Screening

The Fajkusova et al. (2012) study established that N-substituted 2-aminobenzothiazoles can achieve PET inhibition IC50 values as low as 1.11 μmol/L, surpassing the DCMU standard (IC50 = 1.9 μmol/L) [3]. The target compound's N-(2-furylmethyl) substituent represents an untested moiety within this SAR series, warranting its inclusion in PET inhibition screening cascades. The furan oxygen may confer unique hydrogen-bonding interactions within the photosystem II binding pocket not achievable with the alkyl or acyl N-substituents characterized to date [3].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With favorable computed drug-likeness parameters (MW 278.76, 4 HBA, 1 HBD, 3 rotatable bonds, no Lipinski violations) , the target compound is a suitable fragment-like or lead-like starting point for medicinal chemistry optimization. The presence of multiple synthetic handles—the secondary amine, the furan ring, and the 7-chloro position—enables divergent parallel synthesis for SAR expansion. Procurement at 95% purity from Bidepharm or Leyan provides adequate quality for initial analog synthesis, though preparative HPLC purification is recommended for critical biochemical assays .

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